Ammonium 2-methylpropanolate

Description

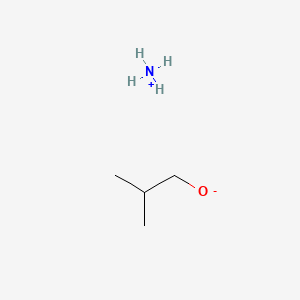

Its structure consists of an ammonium cation (NH₄⁺) paired with the conjugate base of 2-methylpropanoic acid, forming the anion CH(CH₃)₂COO⁻. This compound is structurally analogous to aluminium 2-methylpropanolate (CAS 3453-79-0), where the cation is aluminium instead of ammonium . Ammonium salts like this are typically water-soluble and may find use in industrial or pharmaceutical contexts, though specific applications require further research.

Properties

CAS No. |

84540-63-6 |

|---|---|

Molecular Formula |

C4H13NO |

Molecular Weight |

91.15 g/mol |

IUPAC Name |

azanium;2-methylpropan-1-olate |

InChI |

InChI=1S/C4H9O.H3N/c1-4(2)3-5;/h4H,3H2,1-2H3;1H3/q-1;/p+1 |

InChI Key |

FNCUFEPNWRBJSS-UHFFFAOYSA-O |

Canonical SMILES |

CC(C)C[O-].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium 2-methylpropanolate can be synthesized through the reaction of 2-methylpropanol with ammonium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{2-methylpropanol} + \text{ammonium hydroxide} \rightarrow \text{this compound} + \text{water} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is often catalyzed to increase yield and efficiency. Post-reaction, the product is purified through distillation or crystallization to obtain high-purity this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: This compound can be reduced under specific conditions, often using reducing agents like lithium aluminum hydride.

Substitution: It can participate in substitution reactions where the ammonium group is replaced by other functional groups, depending on the reagents used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like phosphorus tribromide for halogenation reactions.

Major Products:

Oxidation: Formation of 2-methylpropanal or 2-methylpropanoic acid.

Reduction: Formation of 2-methylpropanol.

Substitution: Formation of halogenated derivatives like 2-methylpropyl bromide.

Scientific Research Applications

Industrial Applications

-

Chemical Synthesis

- Ammonium 2-methylpropanolate serves as a versatile reagent in organic synthesis, particularly in the production of amines and other nitrogen-containing compounds. Its ability to act as a nucleophile makes it valuable in various chemical reactions.

-

Pharmaceuticals

- The compound is utilized in the synthesis of pharmaceutical intermediates. Its role in drug development is significant, particularly in the creation of compounds with therapeutic properties.

-

Agricultural Chemicals

- In agriculture, this compound is used as a precursor for the synthesis of herbicides and pesticides. Its efficacy in enhancing the performance of agrochemicals is well-documented.

-

Coatings and Adhesives

- The compound is incorporated into formulations for coatings and adhesives, providing improved adhesion properties and resistance to environmental conditions.

-

Personal Care Products

- This compound is also found in personal care formulations, where it acts as a stabilizer and emulsifier, enhancing product consistency and performance.

Case Study 1: Pharmaceutical Synthesis

A study published in the Journal of Medicinal Chemistry highlighted the use of this compound in synthesizing a novel class of anti-inflammatory drugs. The researchers demonstrated that using this compound as a reagent improved yield and purity compared to conventional methods.

Case Study 2: Agricultural Application

In agricultural research, this compound was evaluated for its effectiveness as an herbicide adjuvant. Results indicated that it significantly enhanced the efficacy of glyphosate-based herbicides, leading to improved weed control in field trials.

Data Table: Comparison of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemical Synthesis | Reagent for amine production | High reactivity |

| Pharmaceuticals | Intermediate for drug synthesis | Improved yield |

| Agricultural Chemicals | Precursor for herbicides | Enhanced efficacy |

| Coatings & Adhesives | Formulation component | Increased adhesion |

| Personal Care Products | Stabilizer/emulsifier | Improved product consistency |

Mechanism of Action

The mechanism of action of ammonium 2-methylpropanolate involves its interaction with molecular targets through ionic and covalent bonding. It can act as a nucleophile in substitution reactions, facilitating the transfer of functional groups. In biological systems, it may interact with enzymes and proteins, influencing metabolic pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Metal Salts of 2-Methylpropanolate

Ammonium 2-methylpropanolate shares its anion with metal salts like aluminium 2-methylpropanolate. Key differences arise from the cation:

The ammonium derivative’s solubility makes it suitable for aqueous formulations, whereas aluminium salts may serve as Lewis acid catalysts.

Functional Analogues: Other Ammonium Salts

This compound can be compared to common ammonium salts like ammonium acetate (CH₃COONH₄) and ammonium lactate (C₃H₇NO₃NH₄):

The branched alkyl chain in 2-methylpropanolate may reduce hygroscopicity compared to linear-chain salts like ammonium acetate.

Toxicological Comparison

Table 3-2 from oral exposure studies of ammonia and ammonium compounds () suggests that ammonium salts generally exhibit low acute toxicity but may cause irritation at high doses . For example:

| Compound | Oral LD₅₀ (rat, mg/kg) | Key Risks |

|---|---|---|

| Ammonium nitrate | 4,200 | Methemoglobinemia |

| Ammonium chloride | 1,650 | Metabolic acidosis |

| This compound | Insufficient data | Likely low toxicity (analogous to acetate/lactate) |

Biological Activity

Ammonium 2-methylpropanolate, also known as 2-azaniumyl-2-methylpropanoate, is an ammonium salt derived from 2-methylpropanoic acid. This compound has garnered attention in various fields of biological research due to its unique properties and potential applications. Understanding its biological activity is crucial for exploring its uses in pharmaceuticals, agriculture, and biotechnology.

- Chemical Formula : CHNO

- Molecular Weight : 103.12 g/mol

- Structure : The compound features a quaternary ammonium structure, which influences its solubility and interaction with biological membranes.

-

Transport Mechanisms :

Ammonium compounds like this compound are known to interact with specific transport systems in cells. Research has shown that bacterial ammonium transporters are electrogenic and facilitate the uptake of ammonium against concentration gradients, which is essential for various metabolic processes . -

Influence on Yeast Metabolism :

Studies indicate that ammonium can significantly affect yeast colony behavior. For instance, yeast colonies exhibit alternating acid and alkali phases influenced by external ammonium concentrations. This switch affects their morphology and metabolic activity, suggesting that ammonium plays a crucial role in regulating growth conditions . -

Amino Acid Metabolism :

The presence of ammonium can induce changes in amino acid metabolism within microbial communities. Specifically, the production of ammonia from amino acids is a critical process that can be enhanced under certain conditions, impacting overall nitrogen cycling in ecosystems .

Case Studies

-

Yeast Colony Growth :

A study observed that yeast colonies grown on substrates with varying ammonium levels displayed distinct morphological changes and metabolic profiles. The transition from acidic to alkaline phases was linked to increased ammonia production, highlighting the compound's role in metabolic regulation . -

Impact on Methanotrophs :

Research on landfill biocover soils revealed that ammonium concentrations could inhibit certain methanotrophic bacteria while promoting others. This differential effect underscores the importance of ammonium in microbial community dynamics and its potential application in bioremediation strategies .

Applications

- Agriculture : Ammonium salts are commonly used as fertilizers due to their ability to provide readily available nitrogen for plant uptake.

- Pharmaceuticals : The immunosuppressive properties of related ammonium compounds suggest potential therapeutic uses in managing autoimmune diseases .

- Biotechnology : Understanding the transport mechanisms of ammonium can aid in the development of engineered microorganisms for bioprocessing applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.